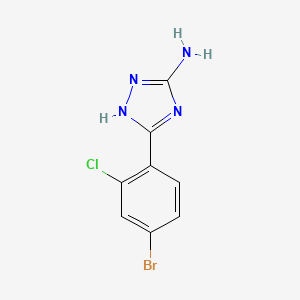
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Trifluoroacetimidoyl Group: This step involves the reaction of the halogenated phenyl compound with trifluoroacetic acid or its derivatives under specific conditions to form the trifluoroacetimidoyl group.
Chlorination: The final step involves the conversion of the intermediate compound to the acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Applications De Recherche Scientifique
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The halogen atoms may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds, such as:
(5-Chloro-2-iodophenyl)methanesulfonyl Chloride: This compound has a methanesulfonyl group instead of a trifluoroacetimidoyl group, leading to different chemical properties and reactivity.
(5-Chloro-2-iodophenyl)methanol:
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound has additional substituents on the phenyl ring, leading to unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H3Cl2F3IN |
|---|---|
Poids moléculaire |
367.92 g/mol |
Nom IUPAC |
N-(5-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H |
Clé InChI |
HCHDNUOGCYZEDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)







![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)



